molecular formula C11H13FN2O2 B1390938 (2-Amino-5-fluorophenyl)(morpholino)methanone CAS No. 1094449-18-9

(2-Amino-5-fluorophenyl)(morpholino)methanone

Cat. No.: B1390938
CAS No.: 1094449-18-9
M. Wt: 224.23 g/mol
InChI Key: LJPZLMDXESLDJU-UHFFFAOYSA-N
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Description

(2-Amino-5-fluorophenyl)(morpholino)methanone is a fluorinated aromatic compound featuring a morpholino methanone group. Its molecular formula is C₁₁H₁₃FN₂O₂, with a molecular weight of 224.23 g/mol (calculated from the formula). The compound is commercially available with a purity of 97% and is offered in quantities ranging from 100 mg to 1 g . It is utilized in pharmaceutical and agrochemical research, particularly as a precursor or intermediate in drug discovery pipelines due to its structural versatility .

Key structural features include:

  • A 2-amino-5-fluorophenyl group, which introduces electron-withdrawing (fluorine) and electron-donating (amine) effects.

Properties

IUPAC Name

(2-amino-5-fluorophenyl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O2/c12-8-1-2-10(13)9(7-8)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJPZLMDXESLDJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(C=CC(=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101241662
Record name (2-Amino-5-fluorophenyl)-4-morpholinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101241662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094449-18-9
Record name (2-Amino-5-fluorophenyl)-4-morpholinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1094449-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Amino-5-fluorophenyl)-4-morpholinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101241662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of (2-Amino-5-fluorophenyl)(morpholino)methanone typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

(2-Amino-5-fluorophenyl)(morpholino)methanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(2-Amino-5-fluorophenyl)(morpholino)methanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Amino-5-fluorophenyl)(morpholino)methanone involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. For instance, it may inhibit kinases involved in cell cycle regulation, leading to potential anticancer effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The compound is compared to derivatives with modifications in the aryl group, halogen substituents, or additional functional groups. Below is a detailed analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituents Solubility Key Applications
(2-Amino-5-fluorophenyl)(morpholino)methanone 1094449-18-9 C₁₁H₁₃FN₂O₂ 224.23 -F (position 5), -NH₂ (position 2), morpholino Not explicitly reported Pharmaceuticals, agrochemicals
(2-Amino-5-chlorophenyl)(morpholino)methanone N/A C₁₁H₁₃ClN₂O₂ 240.69 -Cl (position 5) Not reported Research intermediate
(2-Amino-5-bromophenyl)(4-fluorophenyl)methanone 395101-26-5 C₁₃H₉BrFNO 294.11 -Br (position 5), 4-fluorophenyl Chloroform (slight), methanol (slight), DMSO Research chemical
2-Amino-5-(4-fluorophenyl)-4-[(4-phenylpiperazinyl)methyl]-3-thienylmethanone 1394867-58-3 C₂₈H₂₅ClFN₃OS 506.03 Thienyl, piperazinyl, -Cl Not reported Complex ligand synthesis
(2-Methoxy-5-(trifluoromethyl)phenyl)(morpholino)methanone 2764731-40-8 C₁₃H₁₄F₃NO₃ 305.25 -OCH₃, -CF₃ Not reported Not specified

Key Differences and Research Findings

Halogen Substituent Effects
  • Fluorine vs. Chlorine/Bromine: Fluorine’s smaller atomic radius and higher electronegativity enhance metabolic stability and bioavailability compared to bulkier halogens like Cl or Br. For example, (2-Amino-5-chlorophenyl)(morpholino)methanone (CAS similarity: 0.96) has a higher molecular weight (240.69 g/mol) and may exhibit altered pharmacokinetics .
Aryl Group Modifications
  • Phenyl vs. Thienyl/Piperazinyl : The introduction of a thienyl ring and piperazinyl group in CAS 1394867-58-3 increases molecular complexity and weight (506.03 g/mol), likely enhancing binding affinity in receptor-targeted applications .
Functional Group Additions

Biological Activity

(2-Amino-5-fluorophenyl)(morpholino)methanone, also known by its chemical structure C11H13FN2O, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a fluorine atom, an amino group, and a morpholino moiety, which contribute to its unique properties and biological interactions.

Chemical Structure and Properties

The compound's molecular structure can be represented as follows:

  • Molecular Formula : C11H13FN2O
  • Molecular Weight : 220.23 g/mol
  • CAS Number : 1094449-18-9

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The morpholino group enhances the compound's ability to penetrate cellular membranes, while the fluorine atom increases lipophilicity, potentially improving bioavailability.

Key Biological Activities:

  • Anticancer Activity : Preliminary studies have indicated that this compound may exhibit antiproliferative effects against various cancer cell lines. For instance, it has been suggested that derivatives of similar structures can inhibit ATPase family AAA domain-containing protein 2 (ATAD2), which is implicated in cancer cell proliferation and survival .
  • Neuroprotective Effects : The morpholino group is known for its potential neuroprotective properties, making this compound a candidate for further research in neurodegenerative diseases.

Case Studies and Research Findings

  • Antiproliferative Studies :
    • In vitro assays demonstrated that this compound exhibits significant cytotoxicity against breast cancer cell lines, with IC50 values indicating effective inhibition of cell growth .
  • Structure-Activity Relationship (SAR) :
    • Investigations into SAR revealed that modifications to the amino and morpholino groups can significantly alter the biological activity of related compounds. For example, compounds with additional functional groups showed enhanced binding affinity to ATAD2 .
  • Comparative Analysis :
    • A comparative study with other morpholino derivatives indicated that this compound has a distinct profile of activity, suggesting that the fluorine substitution plays a critical role in its mechanism of action .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AnticancerSignificant antiproliferative activity
NeuroprotectivePotential neuroprotective effects
Binding AffinityEnhanced affinity to ATAD2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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